molecular formula C20H30INO3 B1671723 3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide CAS No. 129109-88-2

3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide

Cat. No.: B1671723
CAS No.: 129109-88-2
M. Wt: 459.4 g/mol
InChI Key: PIQNXFBDPDECGD-DGPRCEOPSA-M
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Description

“Troventol,” also known by its chemical name Ipratropium bromide , is a bronchodilator used to treat respiratory conditions. It helps widen the airways, allowing better airflow to the lungs during inhalation. Specifically, it is employed in cases where breathing becomes difficult due to conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Scientific Research Applications

    Clinical Use: Ipratropium bromide is widely used in the treatment of COPD and asthma.

    Chemistry: It serves as a valuable tool for studying bronchial reactivity and cholinergic pathways.

    Biology: Researchers explore its effects on airway smooth muscle and mucus secretion.

    Medicine: It is administered via inhalation to manage acute bronchospasms.

    Industry: Ipratropium bromide is a key component in inhalers and nebulizers.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes:

    Chemical Structure: Ipratropium bromide has the chemical formula C20H30BrNO3·H2O and a molecular weight of 430.4 g/mol.

    Synthesis: It is synthesized through the reaction of atropine (a tropane alkaloid) with isopropyl bromide.

Chemical Reactions Analysis

Ipratropium bromide undergoes various chemical reactions:

    Quaternization: The initial synthesis involves quaternization of atropine with isopropyl bromide.

    Bronchodilation Mechanism: It acts as an anticholinergic agent, blocking acetylcholine receptors on bronchial smooth muscle cells, leading to bronchodilation.

    Common Reagents: Isopropyl bromide, atropine, and hydrochloric acid.

    Major Products: The main product is ipratropium bromide itself, which inhibits bronchoconstriction.

Mechanism of Action

Comparison with Similar Compounds

    Uniqueness: Ipratropium bromide’s specificity for bronchial smooth muscle makes it distinct.

    Similar Compounds: Other bronchodilators include albuterol, tiotropium, and aclidinium bromide.

Properties

CAS No.

129109-88-2

Molecular Formula

C20H30INO3

Molecular Weight

459.4 g/mol

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate;iodide

InChI

InChI=1S/C20H30NO3.HI/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3;/h5-9,16-18,22H,4,10-14H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?;

InChI Key

PIQNXFBDPDECGD-DGPRCEOPSA-M

Isomeric SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C.[I-]

SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-]

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hydroxymethylphenylbutyric acid iodomethylate tropine ester
troventol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 2
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 3
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 4
Reactant of Route 4
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 5
Reactant of Route 5
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 6
3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide

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